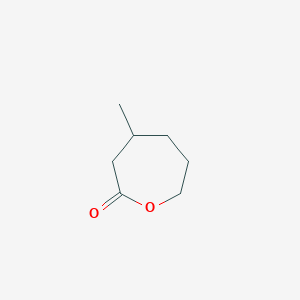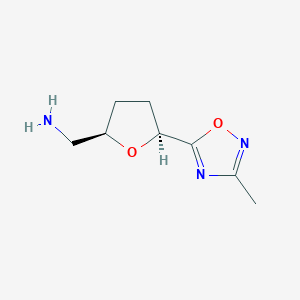
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine is a complex organic compound that features a tetrahydrofuran ring substituted with a methanamine group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be synthesized via cyclization of suitable nitrile oxides with amidoximes.
Attachment of the Methanamine Group: This step often involves reductive amination or other amine introduction techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.
Uniqueness
The uniqueness of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-8(13-11-5)7-3-2-6(4-9)12-7/h6-7H,2-4,9H2,1H3/t6-,7+/m1/s1 |
InChI Key |
SZULBGQFOYXAFE-RQJHMYQMSA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2CC[C@@H](O2)CN |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


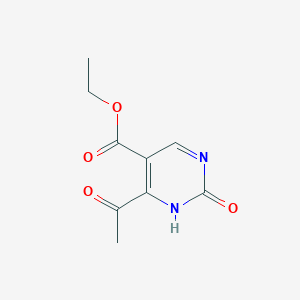
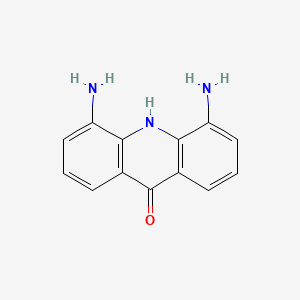
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
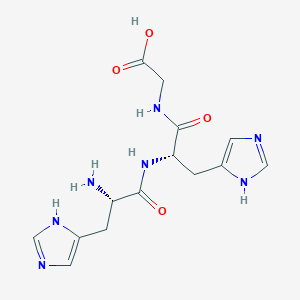

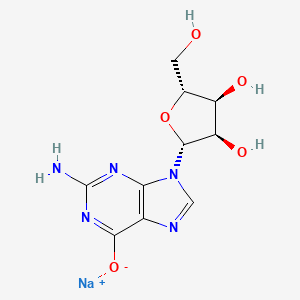
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B12935512.png)
![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)
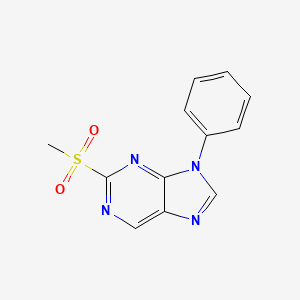


![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)

